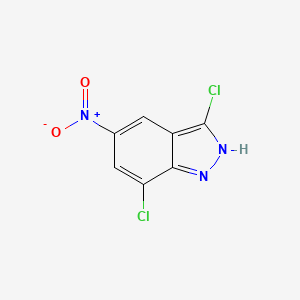

3,7-Dichloro-5-nitro-1H-indazole

描述

Contextualization within Modern Heterocyclic Nitrogen Chemistry

Indazoles, bicyclic heteroaromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are a critical class of nitrogen-containing heterocycles. nih.gov Their structural motif is present in a multitude of biologically active molecules and pharmaceutical agents. nih.govnih.gov The versatility of the indazole scaffold allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties. nih.govnih.gov In the broader context of heterocyclic chemistry, indazoles are recognized for their therapeutic potential, which has spurred significant research into their synthesis and functionalization. benthamdirect.comingentaconnect.com

The Indazole Scaffold: A Focus on Substituted Analogues

The indazole ring can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. chemicalbook.com The substitution pattern on the indazole core profoundly influences its physicochemical and biological properties.

The indazole scaffold is highly permissive to the introduction of various functional groups at different positions. nih.gov This structural diversity is a key factor in the wide range of biological activities observed for indazole derivatives, which include anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govontosight.ai The ability to functionalize the indazole ring at multiple sites allows for the fine-tuning of its properties to optimize its interaction with biological targets. nih.govchim.it

Halogenated and nitrated indazoles are particularly valuable intermediates in organic synthesis. chemicalbook.comrsc.org Halogen atoms, such as chlorine, can be readily introduced into the indazole ring and serve as versatile handles for further functionalization through various cross-coupling reactions. chim.it The nitro group is a strong electron-withdrawing group that can activate the indazole ring for certain reactions and can be readily converted into other functional groups, such as amines, which are common in pharmacologically active compounds. rsc.orgrsc.org The presence of both chloro and nitro substituents, as in 3,7-Dichloro-5-nitro-1H-indazole, offers multiple avenues for synthetic transformations.

Research Trajectories and Unaddressed Avenues in this compound Studies

Current research on this compound primarily focuses on its utility as a building block in the synthesis of more complex molecules. Its potential biological activities, including antimicrobial and anticancer properties, are also areas of investigation. However, a comprehensive understanding of its reactivity, the full scope of its synthetic applications, and a detailed exploration of its pharmacological profile remain active areas of research. Further studies are needed to fully elucidate its mechanism of action at a molecular level and to explore its potential in the development of novel therapeutic agents and materials.

Chemical and Physical Properties

The properties of this compound are presented in the following table:

| Property | Value |

| Molecular Formula | C₇H₃Cl₂N₃O₂ |

| Molecular Weight | 232.02 g/mol |

| CAS Number | 74209-23-7 |

| Appearance | Solid |

| Purity | 97% |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted precursors. For instance, the synthesis of 5-nitroindazole (B105863) can be accomplished by the diazotization of 2-methyl-4-nitroaniline (B30703) followed by ring closure. chemicalbook.comorgsyn.org The introduction of chlorine atoms can be achieved through direct chlorination of the indazole ring. chemicalbook.com

The reactivity of this compound is dictated by the interplay of the two chloro substituents and the nitro group on the indazole core. The electron-withdrawing nature of these groups influences the electron density of the ring system, affecting its susceptibility to nucleophilic and electrophilic attack.

Applications in Research

The primary application of this compound in a research context is as a versatile chemical intermediate. Its trifunctional nature (two chlorine atoms and a nitro group) allows for a variety of synthetic transformations, making it a valuable starting material for the construction of more elaborate molecular architectures. These more complex molecules are then investigated for their potential in medicinal chemistry and materials science.

Structure

3D Structure

属性

IUPAC Name |

3,7-dichloro-5-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOWNMPWORNJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301504 | |

| Record name | 3,7-Dichloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-23-7 | |

| Record name | 3,7-Dichloro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74209-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloro-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3,7 Dichloro 5 Nitro 1h Indazole and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3,7-dichloro-5-nitro-1H-indazole offers several logical pathways for its synthesis. The primary disconnections involve either the cleavage of the indazole ring or the removal of its substituents.

One common strategy involves the disconnection of the N-N bond of the pyrazole (B372694) ring. This leads back to a highly functionalized aniline (B41778) precursor, specifically a 2-amino-4-nitro-6-chlorobenzaldehyde or a related derivative, which would then undergo diazotization and cyclization.

An alternative disconnection breaks the C3-N2 bond, a strategy that points towards a hydrazone intermediate. In this approach, a substituted 2-halobenzaldehyde or ketone would be condensed with hydrazine (B178648) to form a hydrazone, which then undergoes an intramolecular cyclization to form the indazole ring. For the target molecule, this would imply starting from a 2,6-dichloro-4-nitrobenzaldehyde (B3031937) derivative.

A third approach focuses on post-cyclization functionalization. This strategy begins with a pre-formed indazole or a dichloro-1H-indazole, followed by the regioselective introduction of the nitro group at the C5 position. The feasibility of this approach hinges on the directing effects of the existing chloro substituents and the pyrazole ring itself.

| Disconnection Strategy | Precursor Type | Key Transformation |

| N-N Bond Cleavage | Substituted o-Toluidine/Aniline | Diazotization and Cyclization |

| C3-N2 Bond Cleavage | Substituted o-Halobenzaldehyde Hydrazone | Intramolecular Cyclization |

| Post-Cyclization Functionalization | Dichloro-1H-indazole | Regioselective Nitration |

Classical and Established Synthetic Routes to Substituted Indazoles

The synthesis of the indazole nucleus is well-established, with several classical methods available for the construction of this bicyclic heteroaromatic system. These methods often involve the formation of the pyrazole ring onto a pre-existing benzene (B151609) ring.

The core of indazole synthesis lies in the cyclization reaction that forms the pyrazole ring. Various strategies have been developed to achieve this, often starting from appropriately substituted benzene derivatives.

The cyclization of ortho-substituted azobenzenes provides a route to 2H-indazoles. These reactions often proceed through C-H bond activation and functionalization. For instance, palladium-catalyzed acylation of azobenzenes at the ortho position with aldehydes can yield acylated azobenzenes, which can then be efficiently converted into indazole derivatives. organic-chemistry.orgacs.org Furthermore, rhodium (III) catalysts have been used for the synthesis of 3-acylated-2H-indazoles via C(sp2)-H bond functionalization of azobenzenes. nih.gov Another approach involves the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes through a radical chain mechanism. nih.gov

| Method | Catalyst/Reagent | Product Type | Reference |

| C-H Acylation/Cyclization | Palladium / TBHP | 2H-Indazoles | organic-chemistry.org |

| C-H Activation/Annulation | Rhodium(III) | 3-Acylated-2H-indazoles | nih.gov |

| C-H Functionalization | Iodine | 2H-Indazoles | nih.gov |

Hydrazone-mediated cyclizations are a versatile and widely used method for the synthesis of 1H-indazoles. organic-chemistry.orgnih.govthieme-connect.comkfupm.edu.saorganic-chemistry.org This approach typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with hydrazine or a substituted hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization.

Several protocols have been developed to facilitate this cyclization. One common method involves the use of polyphosphoric acid (PPA) to promote the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones. researchgate.net Another strategy is the PIFA-mediated [bis-(trifluoroacetoxy)iodo]benzene] aryl C-H amination of hydrazones. researchgate.net Copper-mediated intramolecular Ullmann-type reactions have also been successfully employed for the synthesis of 1H-indazoles from hydrazones. thieme-connect.com More recently, electrochemical methods have been developed for the radical Csp2-H/N-H cyclization of arylhydrazones to afford 1H-indazole derivatives. kfupm.edu.sa The intramolecular cyclization of picrylhydrazones has also been studied as a route to indazole derivatives. rsc.org

| Cyclization Method | Key Reagents/Catalysts | Substrate | Reference |

| PPA-Mediated | Polyphosphoric Acid (PPA) | Acetophenone/Benzophenone Hydrazones | researchgate.net |

| PIFA-Mediated | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Hydrazones | researchgate.net |

| Ullmann-Type Reaction | Copper Catalyst | Hydrazones | thieme-connect.com |

| Electrochemical Cyclization | Anodic Oxidation | Arylhydrazones | kfupm.edu.sa |

| Picrylhydrazone Cyclization | - | Picrylhydrazones | rsc.org |

The introduction of a nitro group onto a pre-existing dichloro-1H-indazole requires careful control of the reaction conditions to achieve the desired regioselectivity. The directing effects of the two chlorine atoms and the fused pyrazole ring will influence the position of electrophilic nitration. Generally, the chlorination of 1H-indazole can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com

The synthesis of 5-nitro-1H-indazole can be achieved by the diazotization of 2-methyl-4-nitroaniline (B30703) followed by cyclization. chemicalbook.com This suggests that introducing the nitro group before cyclization is a viable strategy. However, for the post-cyclization approach, the nitration of a dichloro-1H-indazole, such as 3,7-dichloro-1H-indazole, would be the key step. The regioselectivity of nitration on the indazole ring is dependent on the reaction conditions and the substituents already present on the ring. beilstein-journals.orgnih.gov For instance, the nitration of some aromatic compounds can be achieved with high regioselectivity using a medium of aqueous sodium dodecylsulfate and dilute nitric acid. rsc.org The presence of an electron-withdrawing nitro group at the 7-position has been shown to confer excellent N-2 regioselectivity during subsequent N-alkylation reactions, highlighting the significant electronic influence of substituents on the indazole ring's reactivity. beilstein-journals.orgnih.gov

Post-Cyclization Functionalization for Dichloro and Nitro Substituents

Halogenation Strategies for Indazole Cores

Halogenation of the indazole ring is a key transformation, providing a handle for further functionalization through cross-coupling reactions. chim.it The introduction of halogen atoms at specific positions of the indazole core is crucial for the synthesis of targeted derivatives.

Direct chlorination of 1H-indazole in an acidic medium can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com However, selective chlorination at the 3-position can be achieved using sodium hypochlorite, affording 3-chloro-1H-indazole in good yields. chemicalbook.com For the synthesis of this compound, a multi-step process is typically required, often starting with a substituted aniline. One reported synthesis of 5-nitro-1H-indazole involves the diazotization of 2-methyl-4-nitroaniline with sodium nitrite (B80452) in acetic acid. chemicalbook.com This intermediate can then be subjected to further halogenation steps to introduce the chloro substituents at the 3 and 7 positions.

The regioselectivity of halogenation is influenced by the substituents already present on the indazole ring and the reaction conditions. For instance, bromination of 4-substituted NH-free indazoles with N-bromosuccinimide (NBS) in DMF at elevated temperatures has been shown to selectively yield the C7-monohalogenated product. nih.gov In some cases, the use of basic conditions can promote dihalogenation. nih.gov

Enzymatic halogenation offers a green alternative for the synthesis of halogenated indoles and their aza-analogs. The RebH variant 3-LSR, for example, has been shown to effectively brominate 5-nitroindole. nih.gov While not directly applied to this compound, this approach highlights the potential of biocatalysis in the synthesis of halogenated heterocycles.

Table 1: Halogenation of Indazole Derivatives

| Starting Material | Reagent | Product(s) | Yield (%) | Reference |

| 1H-Indazole | Sodium Hypochlorite | 3-Chloro-1H-indazole | 75-80 | chemicalbook.com |

| 2-Methyl-4-nitroaniline | Sodium Nitrite, Acetic Acid | 5-Nitro-1H-indazole | Quantitative | chemicalbook.com |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS, DMF, 80 °C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 | nih.gov |

| 5-Nitroindole | RebH 3-LSR, KBr | 3-Bromo-5-nitroindole | High | nih.gov |

Advanced Synthetic Protocols and Catalytic Approaches

In recent years, transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of indazoles, offering high efficiency and selectivity. nitk.ac.inresearchgate.netbohrium.com These methods often allow for the construction of the indazole core and the introduction of various substituents in a single step. nih.gov

A variety of transition metals, including palladium, copper, and rhodium, have been employed to catalyze the formation of indazole derivatives. nitk.ac.inresearchgate.net These catalysts facilitate key bond-forming events, such as C-C, C-N, and N-N bond formation, leading to the desired heterocyclic products. acs.org

Palladium catalysts are widely used in organic synthesis, and their application in indazole chemistry is well-documented. rsc.orgnih.gov The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an organoboronic acid, is a powerful method for forming C-C bonds. rsc.org This technique has been successfully used to synthesize a variety of indazole derivatives. rsc.org

Palladium-catalyzed direct C3 arylation of 1H-indazole has been achieved using Pd(OAc)₂ as the catalyst in water, providing a mild and efficient route to C3-arylated indazoles. mdpi.com Additionally, palladium-catalyzed oxidative alkenylation of indazole derivatives allows for the introduction of alkenyl groups at the C3 and C7 positions. nih.gov

Table 2: Palladium-Catalyzed Reactions for Indazole Synthesis

| Reaction Type | Catalyst | Substrates | Product | Reference |

| Suzuki-Miyaura Cross-Coupling | PdCl₂(dppf)·DCM | Bromo-indazole carboxamide, Boronic acid | Arylated indazole carboxamide | rsc.org |

| Direct C3 Arylation | Pd(OAc)₂ | 1H-Indazole, Aryl halide | C3-Arylated 1H-indazole | mdpi.com |

| Oxidative C3/C7-Alkenylation | Pd(OAc)₂ | Indazole, Olefin | C3/C7-Alkenylated indazole | nih.gov |

| Benzannulation | Pd(OAc)₂ | Pyrazole, Alkyne | Indazole | acs.org |

Copper-catalyzed reactions have emerged as a valuable alternative for the synthesis of indazoles. thieme-connect.comnih.govrsc.orgrsc.org Copper catalysts can promote intramolecular C-N bond formation in 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides to afford indazol-3-ones, even with less reactive chloroarenes. rsc.orgrsc.org

A one-pot, three-component synthesis of 2H-indazoles has been developed using a copper catalyst to react 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org This method demonstrates high functional group tolerance. acs.org Furthermore, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. thieme-connect.comnih.gov

Rhodium(III) catalysts have enabled the development of efficient methods for indazole synthesis through C-H bond functionalization. nih.govnih.govnih.govacs.org One notable example is the Rh(III)-catalyzed reaction of azobenzenes with aldehydes, which proceeds via C-H bond addition and subsequent cyclization to form N-aryl-2H-indazoles. nih.govnih.govacs.org This reaction is highly functional group compatible. nih.govnih.gov

Another approach involves the Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to produce 1H-indazoles. nih.gov The combination of rhodium and copper catalysts has also been utilized for the synthesis of substituted 1H-indazoles from hydrazines and α,β-unsaturated ketones. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly methods. bohrium.combenthamdirect.comrsc.orgorganic-chemistry.orgresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions.

One approach involves the use of water as a solvent for palladium-catalyzed direct arylation of 1H-indazole. mdpi.com Another example is the use of polyethylene (B3416737) glycol (PEG 300) as a green solvent for the copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles. organic-chemistry.org Ultrasound irradiation has also been employed to promote the synthesis of 1H-indazoles using lemon peel powder as a natural, green catalyst. researchgate.net

A metal- and hydrogen-source-free method for the synthesis of indazoles involves the visible light-induced deoxygenative cyclization of o-carbonyl azobenzene. rsc.org This photo-organic approach represents a significant advancement in the green synthesis of this important class of heterocycles. rsc.org

Green Chemistry Principles in Indazole Synthesis

Solvent-Free and Environmentally Benign Conditions

In the pursuit of green chemistry, solvent-free reaction conditions have been explored for the synthesis of heterocyclic compounds. For instance, the Fischer indole (B1671886) synthesis, a related reaction for preparing indole derivatives, has been successfully carried out under solvent-free, microwave-assisted conditions using p-toluenesulfonic acid as both a catalyst and a solvent. This approach not only eliminates the need for volatile organic solvents but also simplifies the workup process and leads to cleaner reactions. nih.gov The use of water as a solvent is another environmentally benign approach that has gained attention in organic synthesis. nih.gov

Microwave-Assisted Synthesis and Functionalization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis and functionalization of indazole derivatives. rasayanjournal.co.in

Microwave irradiation can significantly enhance the efficiency of various reactions, including the synthesis of 1,3,4-oxadiazole (B1194373) derivatives and highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. nih.govclockss.org In some cases, microwave-assisted methods have shown a drastic decrease in reaction time and an increase in product yield compared to conventional methods. nih.govnih.gov For the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, exposing the neat mixture of reactants to microwave irradiation resulted in excellent yields and high regioselectivity. mdpi.com

While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed, the successful application of this technology to a wide range of related heterocyclic compounds suggests its potential for optimizing the synthesis of this target molecule. rasayanjournal.co.innih.govbeilstein-journals.org For instance, studies on the reaction of 7-nitro-1H-indazole with formaldehyde (B43269) have explored the use of microwave irradiation to facilitate the reaction. nih.govsemanticscholar.org

Visible Light-Mediated Reactions

Visible-light-mediated photoredox catalysis has become a prominent tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. sigmaaldrich.com This approach utilizes visible light to initiate chemical transformations through single-electron transfer (SET) processes, generating reactive intermediates. sigmaaldrich.com Catalyst-free visible-light-mediated reactions have also been developed, where photoactive starting materials or in situ-formed electron donor-acceptor (EDA) complexes absorb light directly. sigmaaldrich.comrsc.org

This methodology has been applied to a variety of transformations, including the synthesis of thiazolo[3,2-b] nih.govresearchgate.nettriazoles and the diazenylation of 1,3-diones. nih.govrsc.org The use of organic dyes like Eosin Y as photocatalysts is common, and these reactions can often be performed at room temperature under irradiation with blue or green LEDs. beilstein-journals.org While direct visible-light-mediated synthesis of this compound is not explicitly documented, the versatility of this technology in C-H functionalization and heterocycle synthesis suggests its potential applicability. beilstein-journals.org

Control of Regioselectivity and Chemoselectivity in Synthetic Pathways

The precise control of regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound and its derivatives. The substitution pattern on the indazole ring significantly influences its chemical properties and biological activity.

Directing Group Strategies

Directing groups are widely employed in organic synthesis to control the position of functionalization. researchgate.net These groups temporarily bind to a substrate and direct a reagent to a specific site, often through the formation of a metallacycle intermediate. snnu.edu.cnnih.gov This strategy has been instrumental in achieving regioselective C-H bond functionalization in various aromatic and heterocyclic systems. snnu.edu.cn

While the direct application of directing groups for the synthesis of this compound is not extensively described, the principles are highly relevant for its further functionalization. For example, in the synthesis of related indole derivatives, directing groups have been used to achieve selective arylation at different positions. nih.gov The use of transient directing groups, which are formed in situ and cleaved under the reaction conditions, represents an advancement in this area, avoiding the need for separate installation and removal steps. researchgate.netsnnu.edu.cn

Influence of Reaction Conditions on Isomer Formation

The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. The reaction conditions, including the choice of solvent, base, and temperature, can have a profound impact on the regiochemical outcome of N-alkylation and other functionalization reactions. beilstein-journals.org

For instance, in the N-alkylation of the 1H-indazole scaffold, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N-1 alkylated product. beilstein-journals.org Conversely, the presence of substituents at the C-7 position, such as a nitro or carboxylate group, can direct alkylation to the N-2 position with high selectivity. beilstein-journals.org The nitration of 3,7-dichloroindazole is typically carried out with concentrated nitric and sulfuric acids under controlled temperatures to selectively introduce the nitro group at the 5-position.

The separation of regioisomers, such as the 1,4- and 1,5-isomers of triazoles formed from 3-chloro-6-nitro-1H-indazole, can be challenging. nih.gov In such cases, "click chemistry" methods have been employed to achieve regioselective synthesis of the desired isomer in good yields. nih.gov

Yield Optimization and Scalability Considerations

Optimizing reaction yields and ensuring the scalability of synthetic processes are crucial for both academic research and industrial production.

Several factors can be fine-tuned to improve the yield of this compound and its derivatives. Solvent optimization is critical; for example, while DMF can be essential for solubility, alternative solvents like ethanol (B145695) or THF may minimize side reactions. Catalyst screening and temperature control are also key parameters. For instance, gradual heating can prevent the decomposition of nitro-containing intermediates.

The scalability of the synthesis of this compound is achieved by optimizing reaction parameters like temperature, concentration, and reaction time to maximize both yield and purity.

Table 1: Synthetic Methodologies and Key Features

| Methodology | Key Features | Relevant Compounds | Reported Yields |

|---|---|---|---|

| Solvent-Free Synthesis | Environmentally friendly, simplified workup. nih.gov | Indole derivatives nih.gov | Good to excellent nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.govnih.gov | Indazole derivatives, rasayanjournal.co.in 1,3,4-Oxadiazoles nih.gov | Up to 96% nih.gov |

| Visible Light-Mediated Reactions | Mild conditions, use of light as a reagent. sigmaaldrich.com | Thiazolo[3,2-b] nih.govresearchgate.nettriazoles rsc.org | Moderate to excellent rsc.org |

| Directing Group Strategies | Regiocontrol of functionalization. researchgate.net | Indole derivatives nih.gov | N/A |

| Control of Reaction Conditions | Influences isomer formation. beilstein-journals.org | N-alkylated indazoles beilstein-journals.org | >99% N-1 selectivity beilstein-journals.org |

| Yield Optimization & Scalability | Maximizing product formation for large-scale synthesis. | 1-Aryl-5-nitro-1H-indazoles nih.govresearchgate.net | 45-96% nih.govresearchgate.net |

Chemical Reactivity and Derivatization Strategies for 3,7 Dichloro 5 Nitro 1h Indazole

Reactivity of the Nitro Group

The nitro group at the 5-position of the indazole ring is a key site for chemical modification, primarily through reduction to an amino group, which then serves as a versatile precursor for further functionalization.

The conversion of the nitro group to an amino group is a fundamental transformation in the derivatization of 3,7-dichloro-5-nitro-1H-indazole. This can be accomplished through several reductive methods.

Catalytic Hydrogenation: A widely used and efficient method for this reduction is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695). The reaction proceeds under mild conditions, often at room temperature, and generally provides high yields of the corresponding 5-amino-3,7-dichloro-1H-indazole.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous acidic medium, such as hydrochloric acid, can selectively reduce the nitro group to an amino function.

The resulting 5-amino-3,7-dichloro-1H-indazole is a valuable intermediate. The newly introduced amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities at the 5-position of the indazole core.

While reduction to the amine is the most common transformation, the nitro group can potentially be converted into other nitrogen-containing functionalities. These transformations are less frequently reported for this specific molecule but are known for nitroarenes in general. Such modifications could include partial reduction to nitroso or hydroxylamino derivatives, or displacement of the nitro group under specific reaction conditions. For instance, nucleophilic substitution of a nitro group with nucleophiles like thiols or amines can be achieved under basic conditions.

Reactivity of the Chloro Substituents

The two chloro substituents at the 3- and 7-positions of the indazole ring are amenable to a variety of substitution and coupling reactions, providing key handles for introducing molecular diversity.

The chloro groups on the this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orglibretexts.org The electron-withdrawing nature of the nitro group at the 5-position activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.orgyoutube.com This makes the chloro substituents susceptible to replacement by various nucleophiles.

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. The reaction typically proceeds by the addition of the nucleophile to the carbon bearing the chloro substituent, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product. libretexts.orglibretexts.org It has been noted that the chloro group at position 7 may be less reactive than the one at position 3 due to potential steric hindrance from the adjacent nitro group at position 5.

The chloro substituents serve as excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroindazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is highly versatile for creating aryl-aryl or aryl-heteroaryl bonds. For instance, coupling with arylboronic acids using a catalyst like Pd(PPh₃)₄ in a dioxane/water mixture can introduce various aryl groups at the chloro-substituted positions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the chloroindazole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org This method is instrumental in synthesizing alkynyl-substituted indazoles, which can be further elaborated into more complex structures, such as triazoles. nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of the chloroindazole with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This palladium-catalyzed reaction typically requires a base and is a valuable method for vinylation of the indazole core. organic-chemistry.orgmdpi.com The choice of catalyst and reaction conditions can influence the regioselectivity of the alkene addition. chemrxiv.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Heteroaryl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Heck | Alkene (e.g., CH₂=CHR) | Pd catalyst, Base | C-C (Alkenyl) |

Halogen-metal exchange reactions offer another powerful strategy for the functionalization of the chloro-substituted positions. This involves treating the dichloroindazole with an organometallic reagent, such as an organolithium (e.g., n-butyllithium) or a Grignard reagent, to replace one of the chlorine atoms with a metal (typically lithium or magnesium). clockss.orgrsc.org

The resulting organometallic intermediate is a potent nucleophile and can react with a wide array of electrophiles. clockss.org This allows for the introduction of various functional groups, such as carboxyl groups (by quenching with carbon dioxide), carbonyl groups (by reaction with aldehydes or ketones), and other carbon or heteroatom-based substituents. clockss.orgrsc.org The regioselectivity of the halogen-metal exchange can sometimes be controlled by the reaction conditions and the specific organometallic reagent used. rsc.org

Electrophilic Aromatic Substitution on the Indazole Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. austinpublishinggroup.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. austinpublishinggroup.com However, the benzene (B151609) ring of this compound is significantly deactivated towards electrophilic attack. This low reactivity is a direct consequence of the powerful electron-withdrawing nature of its substituents.

N-Functionalization of the Indazole Nitrogen Atoms

The presence of two nitrogen atoms in the pyrazole (B372694) ring with a replaceable proton (in the 1H-tautomer) makes N-functionalization a primary strategy for the derivatization of this compound.

N-alkylation and N-arylation reactions introduce alkyl or aryl groups onto one of the indazole nitrogen atoms, a common step in the synthesis of pharmacologically active compounds. chemicalbook.com These reactions typically proceed by first deprotonating the indazole with a suitable base to form an indazolide anion, which then acts as a nucleophile to attack an alkyl or aryl halide (or equivalent electrophile).

Common conditions for N-alkylation involve the use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF). chemicalbook.comacs.orgwikipedia.org The choice of base and solvent can significantly influence the reaction's outcome, particularly the regioselectivity. For example, the alkylation of 3-chloro-5-nitroindazole, a closely related analog, has been successfully carried out using methyl iodide in the presence of potassium hydroxide in acetone. wikipedia.org

N-arylation is often accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation, are frequently employed. rsc.org These reactions typically involve coupling the indazole with an aryl halide in the presence of a copper catalyst (e.g., CuI), a base (e.g., K₃PO₄), and a ligand in a high-boiling solvent like 1,4-dioxane (B91453) or DMF. rsc.orgnih.gov Palladium-catalyzed reactions have also been developed for the N-arylation of indazoles.

Table 1: Representative Conditions for N-Functionalization of Indazole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, THF | N-alkyl indazole | chemicalbook.com |

| N-Alkylation | Methyl iodide, KOH, Acetone | N-methyl indazole | wikipedia.org |

| N-Arylation | Aryl iodide, CuI, K₃PO₄, 1,4-Dioxane | N-aryl indazole | rsc.org |

| N-Arylation | o-chloroarylhydrazones, CuI, KOH, DMF | N-aryl indazole | nih.gov |

A key challenge in the N-functionalization of indazoles is controlling the regioselectivity—that is, whether the new substituent attaches to the N1 or N2 position. This selectivity is governed by a combination of factors, including the inherent stability of the indazole tautomers and the reaction conditions.

The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable. chemicalbook.com In the case of this compound, the 1H-tautomer is further stabilized by the potential for intramolecular hydrogen bonding between the N1-H and the adjacent nitro group.

Despite the greater stability of the 1H-tautomer, alkylation reactions often yield a mixture of N1 and N2 isomers. The ratio of these products is influenced by:

Steric Hindrance: The substituent at the C7 position (a chlorine atom in this case) can sterically hinder the approach of the electrophile to the adjacent N1 position. This steric clash often favors substitution at the more accessible N2 position. Studies on 7-substituted indazoles, such as those with a C7-NO₂ group, have shown excellent selectivity for the N2 product. chemicalbook.comacs.org

Base and Solvent: The choice of base and solvent system can alter the nature of the indazolide anion (e.g., tight vs. solvent-separated ion pairs), which in turn affects the N1/N2 selectivity. chemicalbook.com For instance, the use of NaH in THF is often employed for achieving N1 selectivity in many indazole systems. acs.org

Thermodynamic vs. Kinetic Control: Some reaction conditions allow for an equilibration process, which favors the formation of the more thermodynamically stable N1-substituted product. chemicalbook.comacs.org

Therefore, the N-functionalization of this compound is expected to produce a mixture of N1 and N2 isomers, with a probable preference for the N2 isomer due to the steric influence of the C7-chloro group. Careful selection of reaction conditions is crucial for directing the substitution to the desired nitrogen atom.

Ring-Opening and Ring-Closing Reactions Involving the Indazole System

The stability of the indazole ring is generally high, but under certain conditions, it can undergo ring-opening reactions. Conversely, a variety of methods exist for the synthesis of the indazole core via ring-closing reactions.

Ring-Closing Reactions (Synthesis): The construction of the indazole scaffold is a well-established area of synthetic chemistry. Several key strategies include:

Jacobson Indazole Synthesis: This involves the cyclization of 2-hydrazinylbenzoic acids or related precursors.

Davis-Beirut Reaction: This method can generate 2H-indazoles from in situ generated nitroso intermediates under redox-neutral conditions. nih.gov

From Isatin (B1672199): The indazole ring can be formed via the ring-opening of isatin to an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. acs.org

Intramolecular Cyclization: The cyclization of o-haloaryl N-sulfonylhydrazones, often mediated by a copper catalyst, is a versatile route to 1H-indazoles. acs.org

Ring-Opening Reactions: The indazole ring is robust but not inert to cleavage. Ring-opening is an undesirable side reaction in some cases but can also be a deliberate synthetic step. It has been observed that N-protected indazoles are susceptible to ring-opening in the presence of strong bases, leading to the formation of o-aminobenzonitriles. However, unprotected indazoles (possessing a free N-H bond), such as this compound, can resist this type of isomerization because they are deprotonated by the base first.

Another documented instance of ring fission occurs during the decarboxylation of certain 1-arylindazole-3-carboxylic acids, particularly when the N1-aryl group contains strong electron-withdrawing substituents like a nitro group. researchgate.net This reaction, conducted in boiling quinoline, can yield N-arylanthranilonitriles as byproducts alongside the expected decarboxylated indazole. researchgate.net While not a direct reaction of this compound itself, this reactivity highlights a potential degradation pathway for related indazole structures under harsh thermal and chemical conditions. Fused 2H-indazoles have also been shown to undergo ring-opening when treated with nucleophiles or electrophiles. nih.gov

Advanced Spectroscopic and Analytical Techniques for Research Level Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of 3,7-dichloro-5-nitro-1H-indazole. By providing a highly accurate mass measurement, HRMS distinguishes the target compound from other molecules with the same nominal mass. This precision is crucial for validating the molecular formula, C₇H₃Cl₂N₃O₂. The technique is particularly useful in verifying the successful synthesis and purity of the compound.

HRMS can be coupled with various ionization techniques, with electrospray ionization (ESI) being common for this class of compounds. The high accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, allows for mass determination with errors in the parts-per-million (ppm) range, lending high confidence to the assigned molecular formula. nih.gov

Table 1: Key High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₃Cl₂N₃O₂ |

| Calculated Monoisotopic Mass | 230.9602 |

| Ionization Mode | ESI |

Note: The calculated monoisotopic mass is based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Key signals in the ¹H and ¹³C NMR spectra are expected to correspond to the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro substituents. The splitting patterns observed in the ¹H NMR spectrum, such as doublets, help to confirm the substitution positions on the indazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~8.5-9.0 | - |

| H6 | ~7.7-8.0 | - |

| C3 | - | ~144-146 |

| C3a | - | ~120-122 |

| C4 | - | ~118-120 |

| C5 | - | ~142-144 |

| C6 | - | ~112-114 |

| C7 | - | ~130-132 |

| C7a | - | ~140-142 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To resolve any ambiguities from one-dimensional NMR spectra, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is particularly valuable for identifying quaternary carbons and confirming the placement of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to distinguish between regioisomers by identifying protons that are close in space.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. nih.gov This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can detect subtle differences in the local chemical environments of atoms in different crystal lattices, providing a powerful tool for characterizing the solid-state structure of this compound.

X-ray Crystallography for Absolute Structure and Conformation

Table 3: Illustrative Crystallographic Parameters for a Related Indazole Derivative

| Parameter | Example Value (for 3-chloro-1-methyl-5-nitro-1H-indazole) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

Source: nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify and confirm the functional groups present in this compound. These techniques probe the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indazole ring, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro (NO₂) group. esisresearch.org The C-Cl stretches will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for observing the vibrations of the indazole ring system.

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.govmdpi.com

Table 4: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| C=C | Aromatic Stretch | 1450-1600 |

| NO₂ | Asymmetric Stretch | 1500-1550 |

| NO₂ | Symmetric Stretch | 1300-1350 |

| C-Cl | Stretch | 600-800 |

Hyphenated Techniques for Purity Assessment and Mixture Analysis

To ensure the purity of a synthesized batch of this compound and to analyze any potential mixtures, hyphenated analytical techniques are employed. These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the target compound from impurities and byproducts. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be an effective alternative for purity analysis.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for determining the purity of the compound. bldpharm.com By comparing the peak area of the main component to the total area of all peaks, a quantitative measure of purity can be obtained.

The use of these hyphenated techniques is crucial for quality control and for ensuring that the compound used in further research is of the required purity. nih.gov

Computational and Theoretical Investigations of 3,7 Dichloro 5 Nitro 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other fundamental properties. For 3,7-dichloro-5-nitro-1H-indazole, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a detailed understanding of its electronic nature. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group are known to significantly influence the electron distribution across the indazole ring system.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. libretexts.org

For this compound, an FMO analysis would reveal the distribution and energy levels of these key orbitals. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Given the presence of multiple electron-withdrawing groups, it is expected that both the HOMO and LUMO energy levels would be lowered, affecting its interaction with other molecules. The specific locations of the HOMO and LUMO lobes on the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following values are illustrative as specific published data for this compound is not available.)

| Parameter | Energy (eV) | Description |

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | N/A | Indicator of chemical reactivity and stability |

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, an ESP map would likely show significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atom on the pyrazole (B372694) ring and potentially near the carbon atoms attached to the electronegative chlorine and nitro groups, indicating sites for nucleophilic interaction.

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a more quantitative picture of chemical behavior than FMO analysis alone.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ²/(2η).

For this compound, these descriptors would quantify the effects of the electron-withdrawing substituents. The high electronegativity of the chlorine and nitro groups would be expected to result in a high electrophilicity index.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: The following values are illustrative as specific published data for this compound is not available.)

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | N/A |

| Electron Affinity (A) | -ELUMO | N/A |

| Electronegativity (χ) | (I+A)/2 | N/A |

| Chemical Hardness (η) | (I-A)/2 | N/A |

| Chemical Softness (S) | 1/η | N/A |

| Electrophilicity Index (ω) | χ²/(2η) | N/A |

Mechanistic Studies of Chemical Reactions via Computational Pathway Elucidation

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states (the highest energy point along a reaction coordinate) and intermediates. By calculating the activation energies, chemists can predict the feasibility and preferred pathway of a reaction.

For this compound, this approach could be used to study various reactions, such as nucleophilic aromatic substitution or reactions involving the nitro group. For example, a study on the reaction of different nitro-1H-indazoles with formaldehyde (B43269) used DFT calculations to understand the reaction mechanism and product formation. nih.gov A similar computational study on this compound would elucidate the transition state structures and energy barriers associated with its specific reactions, providing insight into its synthetic utility and reactivity patterns.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interaction Analysis

While DFT calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the study of conformational changes, intermolecular interactions, and the behavior of a molecule in a biological or solution environment. nih.govmdpi.com

An MD simulation of this compound could be used to analyze its conformational flexibility, particularly the orientation of the nitro group relative to the indazole ring. When placed in a simulated environment with a protein or other biological target, MD simulations can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or halogen bonds), and calculate binding free energies. nih.govnih.gov This is particularly relevant for understanding its mechanism of action as a potential therapeutic agent.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Comparing these in silico predictions with experimental spectra is a powerful way to validate both the computational model and the experimental structure determination.

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is often used with DFT to predict NMR chemical shifts. nih.gov A study of this compound would involve optimizing its geometry with DFT and then performing GIAO calculations to predict the ¹H and ¹³C NMR spectra. These predicted values would then be compared to experimentally measured shifts. A strong correlation between the predicted and experimental data would confirm the molecular structure and the accuracy of the computational approach. Similarly, the calculation of harmonic vibrational frequencies can be compared to an experimental IR or Raman spectrum to assign specific vibrational modes to the observed absorption bands.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at developing models to predict the reactivity of chemical compounds based on their molecular structure. These models are established by finding a mathematical correlation between the chemical reactivity and a set of molecular descriptors.

Following a comprehensive search of scientific literature, no specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused solely on This compound have been identified. While computational and molecular modeling studies have been conducted on related nitroindazole derivatives to explore their structure-activity relationships for various biological targets, dedicated QSRR studies that provide predictive mathematical models and associated data tables for the reactivity of This compound are not available in the reviewed sources.

General principles of QSRR suggest that the reactivity of this compound would be influenced by the electronic and steric properties of its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly impacts the electron density distribution on the indazole ring system. The two chlorine atoms also contribute to the electronic properties and lipophilicity of the molecule.

A hypothetical QSRR study on a series of related compounds would typically involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: These describe the electronic aspects of the molecule, including dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

These descriptors would then be used to build a regression model correlating them with an experimentally determined measure of reactivity, such as a reaction rate constant.

Although no specific QSRR models for This compound were found, the table below illustrates the types of data that would be generated in such a study for a hypothetical series of related indazole derivatives.

Table 1: Hypothetical Data for a QSRR Study of Indazole Derivatives

| Compound | Experimental Reactivity (log k) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Derivative 1 | -2.5 | -8.2 | -1.5 | 3.1 |

| Derivative 2 | -2.8 | -8.5 | -1.8 | 3.5 |

| Derivative 3 | -2.1 | -7.9 | -1.2 | 2.8 |

| Derivative 4 | -3.0 | -8.8 | -2.0 | 4.0 |

| This compound | Not Available | Not Available | Not Available | Not Available |

This table serves as an illustrative example of the data that would be presented in a QSRR study. Without specific research on This compound , no empirical data can be provided.

3,7 Dichloro 5 Nitro 1h Indazole As a Building Block in Advanced Chemical Synthesis

Construction of Complex Heterocyclic Systems

The inherent structure of 3,7-Dichloro-5-nitro-1H-indazole serves as a foundation for constructing elaborate, multi-ring heterocyclic systems. The indazole nucleus itself is a fusion of benzene (B151609) and pyrazole (B372694) rings, and its derivatives are key components in a variety of pharmacologically active agents. nih.gov Synthetic chemists leverage this pre-built scaffold to create even more complex fused systems.

One major strategy involves using the reactive sites on the indazole to build new rings. For instance, derivatization followed by intramolecular cyclization can lead to novel fused heterocycles. While specific examples starting directly from this compound are not extensively documented in readily available literature, the chemistry of analogous compounds, such as other chloro-nitro-indazoles, demonstrates this potential. For example, 1,3-dipolar cycloaddition reactions are a powerful tool for creating new five-membered rings. nih.govnih.gov By first converting one of the chloro groups or the nitro group into a suitable dipolarophile or dipole, the indazole scaffold can participate in cycloadditions to form triazole or oxazole-fused indazoles. nih.govnih.gov

Furthermore, the synthesis of indazolo-piperazines and indazolo-morpholines has been achieved through methods that involve a late-stage Michael addition to build the second heterocyclic ring onto the indazole core. nih.gov This highlights a general principle where the functional groups of a substituted indazole, like this compound, can be manipulated to enable annulation reactions, thereby constructing complex, polycyclic architectures.

Role in the Synthesis of Functional Organic Molecules

Substituted indazoles are at the core of numerous functional molecules, including many approved drugs and clinical candidates with activities ranging from anti-cancer to anti-inflammatory. mdpi.comnih.gov this compound is a key intermediate in the synthesis of such bioactive compounds. Its utility lies in the strategic modification of its chloro and nitro substituents to introduce pharmacophoric elements or to modulate the physicochemical properties of the final molecule.

The general pathway to creating functional molecules from this building block involves a two-pronged approach:

Reduction of the Nitro Group: The nitro group at the C5 position can be selectively reduced to an amine (5-amino-3,7-dichloro-1H-indazole). This transformation is critical as the resulting amino group is a versatile handle for introducing a wide array of functionalities via amide bond formation, sulfonylation, or other amine-related chemistries. nih.govresearchgate.net The 3-aminoindazole moiety, for example, is a known hinge-binding fragment in many kinase inhibitors. mdpi.com

Substitution of the Chloro Groups: The chlorine atoms at C3 and C7 are susceptible to nucleophilic aromatic substitution (SNAr), allowing for their replacement with various functional groups. nih.govlibretexts.orglibretexts.org

A prominent example of a functional molecule class derived from similar precursors is the antileishmanial agents based on a 3-chloro-6-nitro-1H-indazole core. nih.govnih.gov In these studies, the core was elaborated through cycloaddition reactions to generate triazole-containing derivatives that showed potent inhibitory activity against the Leishmania parasite. nih.govnih.gov This demonstrates how the chloro-nitro-indazole scaffold can be a starting point for developing targeted therapeutic agents.

The table below illustrates the potential conversion of this compound into precursors for bioactive molecules.

| Starting Material | Reagent/Condition | Intermediate Product | Potential Application |

| This compound | SnCl₂·2H₂O / HCl | 5-Amino-3,7-dichloro-1H-indazole | Precursor for kinase inhibitors, synthesis of amide/sulfonamide libraries. mdpi.comresearchgate.net |

| This compound | R-NH₂ (Nucleophile) | 3-Amino-7-chloro-5-nitro-1H-indazole (example) | Building block for molecules with tailored substitutions. libretexts.orglibretexts.org |

Strategies for Scaffold Diversification and Chemical Library Generation

The generation of chemical libraries with diverse structures is fundamental to modern drug discovery and materials science. nih.gov this compound is an excellent scaffold for combinatorial chemistry due to its multiple, orthogonally reactive functional groups.

The primary strategies for diversification revolve around the distinct reactivity of the chloro, nitro, and N-H groups:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group at the C5 position activates the aromatic ring for nucleophilic attack, making the chlorine atoms at C3 and C7 prime targets for substitution. libretexts.orglibretexts.org This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to generate a library of analogs with different side chains at these positions. The relative reactivity of the C3 and C7 positions can often be controlled by reaction conditions.

Nitro Group Reduction and Functionalization: As mentioned, the nitro group can be readily reduced to an amine. This new functional group dramatically expands the possibilities for diversification. The resulting 5-aminoindazole (B92378) can be acylated, sulfonylated, or used in coupling reactions to attach a vast range of substituents. researchgate.net

N-H Functionalization: The nitrogen at the N1 position of the indazole ring can be alkylated or arylated, adding another point of diversity to the scaffold. mdpi.com

These strategies can be combined in a combinatorial fashion to rapidly generate a large library of unique compounds from a single starting material. For example, a library could be created by first reacting the scaffold with a set of different nucleophiles to substitute the chloro groups, followed by reduction of the nitro group, and then acylation of the resulting amine with a set of different carboxylic acids.

The following table outlines a hypothetical combinatorial approach for scaffold diversification.

| Scaffold | Step 1: Nucleophile (R¹-XH) for SNAr | Step 2: Reduction | Step 3: Acylating Agent (R²-COCl) | Final Diversified Structure |

|---|---|---|---|---|

| This compound | Morpholine | SnCl₂ / HCl | Benzoyl chloride | N-(3,7-dimorpholin-1H-indazol-5-yl)benzamide (Example) |

| Piperidine | Acetyl chloride | N-(3,7-dipiperidin-1H-indazol-5-yl)acetamide (Example) | ||

| Ethanolamine | 4-Nitrobenzoyl chloride | N-(3,7-bis(2-hydroxyethylamino)-1H-indazol-5-yl)-4-nitrobenzamide (Example) | ||

| Thiomorpholine | Cyclopropanecarbonyl chloride | N-(3,7-dithiomorpholin-1H-indazol-5-yl)cyclopropanecarboxamide (Example) |

This systematic approach allows for the exploration of a vast chemical space around the indazole core, significantly increasing the probability of discovering compounds with desired biological or material properties.

Future Research Directions and Emerging Trends in 3,7 Dichloro 5 Nitro 1h Indazole Chemistry

Development of Innovative and Highly Efficient Synthetic Methodologies

The traditional synthesis of 3,7-dichloro-5-nitro-1H-indazole typically involves the nitration of 3,7-dichloroindazole. While effective, future efforts will likely focus on methodologies that offer higher efficiency, scalability, and improved safety profiles.

Key areas for development include:

One-Pot and Domino Reactions: Inspired by syntheses of related 1-aryl-5-nitro-1H-indazoles, developing one-pot procedures that combine multiple reaction steps without isolating intermediates could significantly streamline the manufacturing process. mdpi.com This approach minimizes solvent waste and reduces production time.

Process Optimization and Scale-Up: Research into large-scale production will likely adopt principles from related heterocyclic syntheses, such as comprehensive screening of solvents and reagents to maximize yield and purity. nih.gov A significant trend is the development of purification protocols, like reactive extractions or crystallization-based methods, that avoid the need for costly and time-consuming column chromatography. nih.gov

Alternative Cyclization Strategies: While nitrosation of substituted o-toluidines is a known route to the indazole core, exploring novel cyclization precursors and catalysts could unlock more efficient pathways. google.com For instance, methods involving intramolecular N-N coupling or palladium-catalyzed cyclizations, which have been used for other 3-aminoindazoles, could be adapted. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Description | Potential Advantages | Relevant Precursors |

| Optimized Nitration | Controlled nitration of 3,7-dichloroindazole using agents like nitric and sulfuric acid. | Direct route, well-established. | 3,7-Dichloroindazole |

| Domino Reactions | Multi-step sequences where subsequent reactions occur in the same pot. mdpi.com | Increased efficiency, reduced waste. | Substituted o-fluorobenzaldehydes and hydrazines. mdpi.com |

| Hydrazine (B178648) Cyclization | Reaction of a substituted benzonitrile (B105546) with hydrazine to form the indazole ring. nih.gov | High yield for specific substrates. | Substituted 2-halobenzonitriles. nih.gov |

Exploration of Underutilized Reactivity Profiles and Novel Transformations

The reactivity of this compound is dominated by the interplay of its functional groups. The nitro group deactivates the ring towards electrophilic substitution, while the chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). Future research will aim to exploit this electronic profile for novel transformations.

Regioselective Substitutions: A key challenge and opportunity lies in the selective functionalization of the C3 and C7 positions. The electronic environment of each chlorine atom is distinct, which could be exploited to replace one selectively over the other using carefully chosen nucleophiles, catalysts, and reaction conditions, such as in Buchwald-Hartwig aminations.

Photochemical Reactions: An emerging area of interest is the exploration of photochemical reactions. Light-mediated transformations could enable unique bond formations that are inaccessible through traditional thermal methods, potentially leading to novel derivatives.

Directed Ortho-Metalation (DoM): While the nitro group is strongly deactivating, it is possible that under specific conditions, directed metalation at the C4 or C6 positions could be achieved. This would open up a wealth of possibilities for introducing new substituents onto the benzene (B151609) portion of the indazole core.

Transformations of the Nitro Group: Beyond simple reduction to an amine, the nitro group can participate in a wider range of chemistries. Exploring partial reductions or reactions leading to other nitrogen-containing functional groups could yield valuable new intermediates.

Integration with Automation and Flow Chemistry in Synthesis

The transition from batch to continuous manufacturing (flow chemistry) represents a major trend in modern chemical synthesis. nih.gov The synthesis of this compound, particularly the nitration step which requires strict temperature control to minimize byproducts, is an ideal candidate for this technology. nih.gov

Anticipated benefits include:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. This is critical for managing highly exothermic reactions like nitration, reducing the risk of thermal runaways. nih.gov

Improved Yield and Purity: The high surface-area-to-volume ratio in microreactors ensures efficient mixing, often leading to higher yields and selectivities compared to batch processes. nih.gov

Scalability: Scaling up a flow process involves running the system for a longer duration or using multiple reactors in parallel, which is often more straightforward than redesigning large-scale batch reactors. nih.gov

Automation: Automated flow platforms can integrate synthesis, workup, and purification steps into a single continuous process, enabling high-throughput screening of reaction conditions and on-demand production.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To develop the robust and efficient processes described above, a deep understanding of reaction kinetics and mechanisms is essential. This requires moving beyond traditional offline analysis to advanced, real-time monitoring techniques.

Process Analytical Technology (PAT): The use of in situ spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. This allows for precise endpoint detection and kinetic analysis, facilitating rapid process optimization.

Advanced NMR and Mass Spectrometry: While standard for final product confirmation, techniques like rapid-injection NMR or online mass spectrometry coupled to flow reactors can help identify and characterize transient intermediates that provide crucial mechanistic insights.

X-ray Crystallography: For key derivatives, single-crystal X-ray diffraction remains the definitive method for unambiguously determining molecular structure, including tautomeric forms and the precise geometry of substituent groups. researchgate.netresearchgate.net This structural data is invaluable for computational modeling. researchgate.net

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating research. This synergy allows for the rational design of experiments and a deeper interpretation of results.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates. This approach has been successfully used to understand complex reaction mechanisms in related nitro-indazole systems. nih.govsemanticscholar.org

Predicting Reactivity and Selectivity: Computational models can predict how electronic (e.g., molecular electrostatic potentials) and steric factors influence the reactivity at different sites on the molecule. nih.gov This can guide the design of experiments for achieving regioselective functionalization of the C3 and C7 positions.

Structure-Based Design: In the context of developing new materials or biologically active molecules derived from this compound, computational docking can predict how derivatives will bind to target proteins. nih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit desired properties, as demonstrated in the design of kinase inhibitors based on other indazole scaffolds. ucsf.edu

Table 2: Synergistic Experimental and Computational Workflows

| Research Goal | Experimental Technique | Computational Method | Combined Outcome |

| Understand Reaction Mechanism | Synthesis, In Situ Monitoring (FTIR), NMR Spectroscopy nih.gov | DFT Calculations, Transition State Modeling semanticscholar.org | A validated mechanistic pathway, enabling rational optimization. nih.govsemanticscholar.org |

| Predict Regioselectivity | Competitive Reaction Experiments | Molecular Electrostatic Potential (MEP) Maps, Fukui Function Analysis nih.gov | Guided synthesis of selectively functionalized isomers. nih.gov |

| Design Novel Functional Molecules | Synthesis and Biological/Material Testing ucsf.edu | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) nih.gov | Prioritized synthesis of high-potential compounds, reducing wasted effort. nih.govucsf.edu |

常见问题

Q. Basic Research Focus

- 1H/13C NMR : Key signals include aromatic protons (δ 8.91–7.74 ppm) and carbons (δ 144–112 ppm) for nitro and chloro substituents. Splitting patterns (e.g., doublets at J = 2.0–9.2 Hz) confirm substitution positions .

- Recrystallization : DMF is effective for removing isomers (e.g., 2,3-dichlorophenyl impurities) .

- Mass Spectrometry : High-resolution MS validates molecular weight (MW: 272.0 g/mol) and fragmentation patterns.

What advanced methodologies are used to determine the crystal structure of this compound?

Q. Advanced Research Focus

- SHELX Suite : Employ SHELXT for space-group determination and SHELXL for refinement. For nitro-indazoles, anisotropic displacement parameters refine nitro-group orientation .

- Twinned Data Handling : Use SHELXPRO to model twinning in crystals, common in nitro-substituted heterocycles .

- Validation Tools : Check for voids (PLATON) and hydrogen-bonding networks to confirm packing stability .